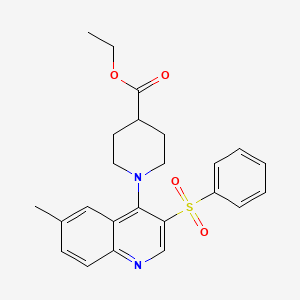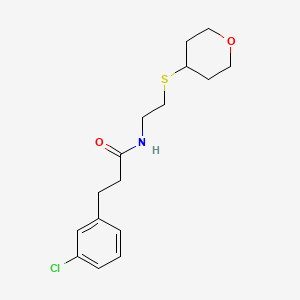![molecular formula C16H16ClNO3 B2663869 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide CAS No. 2411275-57-3](/img/structure/B2663869.png)
2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide, also known as GW 501516, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), and has been found to have a number of interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide 501516 is not fully understood, but it is believed to work by activating the peroxisome proliferator-activated receptor delta (PPARδ) in cells. This activation leads to a number of downstream effects, including an increase in fatty acid oxidation and a decrease in glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide 501516 can have a number of biochemical and physiological effects on the body. These include an increase in endurance and exercise capacity, a reduction in body fat, and an improvement in insulin sensitivity. However, it is important to note that these effects have only been observed in animal studies, and further research is needed to determine their applicability to humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide 501516 in lab experiments is its ability to selectively target certain receptors in cells, allowing researchers to study specific biological pathways and processes. However, one limitation is the potential for off-target effects, which can lead to unintended consequences and complicate the interpretation of results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide 501516. One area of interest is its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. Another area of research could focus on its potential as a performance-enhancing drug, with further studies needed to determine its safety and efficacy in humans. Additionally, researchers could investigate its potential as a therapeutic agent for other conditions, such as cardiovascular disease and cancer.
Synthesemethoden
The synthesis of 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide 501516 can be achieved through a multi-step process that involves the reaction of various chemicals and reagents. One common method involves the use of a palladium-catalyzed coupling reaction between a chloroacetamide and a phenol, followed by a series of purification and isolation steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide 501516 has been the subject of a number of scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest has been its potential use as a performance-enhancing drug, due to its ability to increase endurance and reduce fatigue. Other areas of research have focused on its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
2-chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-4-2-3-5-15(14)21-13-8-6-12(7-9-13)11-18-16(19)10-17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJRSCQMJIMNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2663793.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663794.png)
![9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663795.png)
![1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2663797.png)


![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663801.png)
![5-(4-fluorobenzyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2663802.png)



